molecular formula C15H14ClNOS B4184651 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

Cat. No.: B4184651
M. Wt: 291.8 g/mol
InChI Key: OSIKAPMGOPBXNG-UHFFFAOYSA-N
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Description

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound acts as an antagonist at the serotonin 5-HT7 receptor. This may lead to changes in the activity of other neurotransmitter systems, which could ultimately result in the observed physiological effects.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. These include changes in sleep patterns, mood regulation, and cognitive function. For example, one study found that administration of the compound in rats led to an increase in slow-wave sleep, which is thought to be important for memory consolidation. Another study reported that the compound had anxiolytic effects in mice, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide in lab experiments is its specificity for the serotonin 5-HT7 receptor. This allows researchers to selectively modulate this receptor without affecting other neurotransmitter systems. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Future Directions

Several future directions for research on 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide have been suggested. These include further studies on its mechanism of action, its potential use in the treatment of neuropsychiatric disorders, and its safety and efficacy in human clinical trials. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Overall, this compound shows promise as a potential therapeutic agent for several neuropsychiatric disorders, and further research is warranted to fully understand its potential applications.

Scientific Research Applications

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide has been studied for its potential use as a modulator of the serotonin 5-HT7 receptor. This receptor is involved in several physiological processes, including mood regulation, cognition, and sleep. Modulation of this receptor has been suggested as a potential therapeutic target for several neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

Properties

IUPAC Name

5-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKAPMGOPBXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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